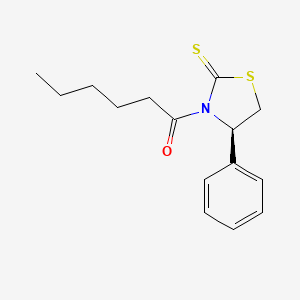
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- is a chemical compound with a unique structure that includes a thiazolidinethione ring, a phenyl group, and an oxohexyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- typically involves the reaction of a thiazolidinethione derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride, and an electrophile, such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiazolidinethione, 3-(1-oxohexyl)-: Lacks the phenyl group, leading to different chemical properties and reactivity.
4-Phenyl-2-thiazolidinethione:
Uniqueness
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
764651-43-6 |
|---|---|
Molekularformel |
C15H19NOS2 |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]hexan-1-one |
InChI |
InChI=1S/C15H19NOS2/c1-2-3-5-10-14(17)16-13(11-19-15(16)18)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
GBKNFGINDPIADJ-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCCC(=O)N1[C@@H](CSC1=S)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)


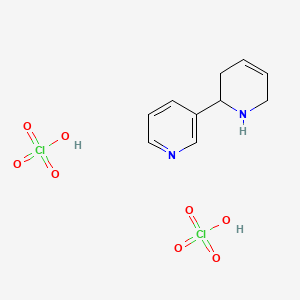
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
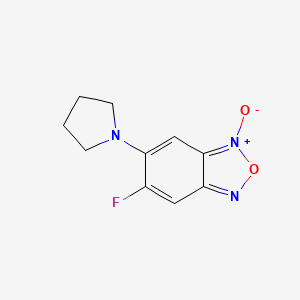

![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)

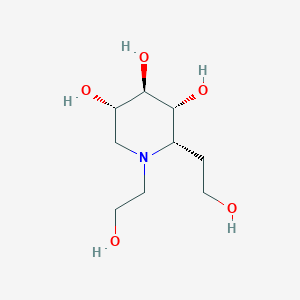
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
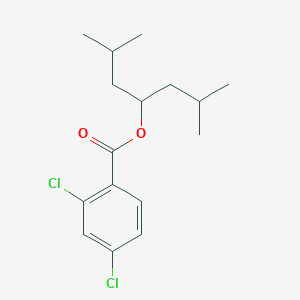
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
